molecular formula C19H19N3OS B4935879 N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide

N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4935879
M. Wt: 337.4 g/mol
InChI Key: DAOBRQIMNHBMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as PEITC, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. PEITC has been shown to possess anticancer properties and has garnered significant attention from the scientific community due to its potential as a chemopreventive agent.

Mechanism of Action

PEITC exerts its anticancer effects by targeting multiple cellular pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Biochemical and Physiological Effects:
PEITC has been shown to modulate various cellular processes, including cell cycle arrest, apoptosis, and autophagy. It has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, PEITC has been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

PEITC is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess low toxicity in animal models and has a favorable pharmacokinetic profile. However, the low solubility of PEITC in water can limit its use in certain experimental settings.

Future Directions

Future research on PEITC should focus on elucidating its mechanism of action in various cancer models and identifying specific molecular targets that mediate its anticancer effects. In addition, the development of novel delivery systems that can enhance the solubility and bioavailability of PEITC may increase its efficacy in cancer prevention and treatment. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PEITC in humans.

Synthesis Methods

PEITC can be synthesized from its precursor compound, phenethyl isothiocyanate (PEITC), which is found in cruciferous vegetables. The synthesis of PEITC involves the reaction of PEITC with 2-mercaptoacetamide in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

PEITC has been extensively studied for its anticancer properties in various cancer models. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. PEITC has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis.

properties

IUPAC Name

N-(1-phenylethyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14(15-8-4-2-5-9-15)21-18(23)13-24-19-20-12-17(22-19)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOBRQIMNHBMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5927098

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